molecular formula C17H16N2O5 B4958416 methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No. B4958416
M. Wt: 328.32 g/mol
InChI Key: INUSPJKLQHKKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that belongs to the pyrrolidine class of compounds. It is a synthetic compound that is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases, by binding to their active sites and preventing their activity. This inhibition can lead to the modulation of various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
Methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to modulate the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

Methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the research of methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate. One direction is the development of new drugs based on its structure and properties. Another direction is the exploration of its potential as a tool for studying various cellular processes, such as cell growth and differentiation. Additionally, the investigation of its potential toxicity and safety profile is also an important direction for future research.
Conclusion
Methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate is a synthetic compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an important tool for studying various cellular processes and developing new drugs. While there are still many questions regarding its mechanism of action and potential toxicity, its future directions hold great promise for scientific research.

Synthesis Methods

The synthesis of methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate involves the reaction of 4-carboxybenzaldehyde with N-(2-furylmethyl)glycine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has a wide range of scientific research applications. It has been used as a building block in the synthesis of various pyrrolidine-based compounds, such as peptidomimetics and enzyme inhibitors. It has also been used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation.

properties

IUPAC Name

methyl 4-[3-(furan-2-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-17(22)11-4-6-12(7-5-11)19-15(20)9-14(16(19)21)18-10-13-3-2-8-24-13/h2-8,14,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUSPJKLQHKKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

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